5-Aminoquinoline-8-sulfonic acid
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Overview
Description
5-Aminoquinoline-8-sulfonic acid is a nitrogen-containing heterocyclic compound. It is a derivative of quinoline, which is a versatile and important scaffold in organic synthesis, medicinal chemistry, and industrial applications. The presence of both amino and sulfonic acid groups in its structure makes it a valuable intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoquinoline-8-sulfonic acid can be achieved through several methods. One common approach involves the nitration of quinoline followed by reduction and sulfonation. For example, starting with 8-nitroquinoline, reduction using stannous chloride in ethanol can yield 8-aminoquinoline, which can then be sulfonated using sulfuric acid to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by sulfonation. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 5-Aminoquinoline-8-sulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-8-sulfonic acid.
Reduction: Reduction of the nitro group in 8-nitroquinoline to form 8-aminoquinoline.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Stannous chloride in ethanol is commonly used for the reduction of nitro groups.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products:
Oxidation: Quinoline-8-sulfonic acid.
Reduction: 8-Aminoquinoline.
Substitution: Depending on the electrophile, various substituted quinoline derivatives can be formed.
Scientific Research Applications
5-Aminoquinoline-8-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: Quinoline derivatives have shown potential as antimalarial, antibacterial, and anticancer agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Aminoquinoline-8-sulfonic acid depends on its specific application. In medicinal chemistry, quinoline derivatives often act by interfering with the DNA replication process of pathogens or by inhibiting specific enzymes. The amino and sulfonic acid groups can enhance binding affinity to molecular targets, thereby increasing the compound’s efficacy .
Comparison with Similar Compounds
8-Aminoquinoline: A structural isomer with similar applications in organic synthesis and medicinal chemistry.
Quinoline-8-sulfonic acid: Lacks the amino group but is used in similar industrial applications.
8-Hydroxyquinoline-5-sulfonic acid: Contains a hydroxyl group instead of an amino group, used in antifungal and antibacterial applications.
Uniqueness: 5-Aminoquinoline-8-sulfonic acid is unique due to the presence of both amino and sulfonic acid groups, which provide a combination of reactivity and solubility that is advantageous in various chemical and biological applications.
Properties
CAS No. |
855833-34-0 |
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Molecular Formula |
C9H8N2O3S |
Molecular Weight |
224.24 g/mol |
IUPAC Name |
5-aminoquinoline-8-sulfonic acid |
InChI |
InChI=1S/C9H8N2O3S/c10-7-3-4-8(15(12,13)14)9-6(7)2-1-5-11-9/h1-5H,10H2,(H,12,13,14) |
InChI Key |
AFVRYMPIZFJJIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)N |
Origin of Product |
United States |
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